Stereochemical Determinant of DHP-I Affinity: The 1S Configuration Is Indispensable
The (R,R)-Cilastatin diastereomer carries a 1R configuration at the 2,2-dimethylcyclopropane (DMCP) moiety, whereas the active clinical isomer (R,S)-cilastatin bears the 1S configuration. Graham et al. (1987) resolved the enantiomers of the DMCP-bearing inhibitor series and determined via X-ray crystallography and enzymatic assay that inhibitory activity against renal dehydropeptidase-I resides exclusively with the 1S isomer [1]. The (R,S)-cilastatin (clinical entity) exhibits a Ki of 0.11 µM against porcine renal DHP-I . While no published Ki value exists specifically for (R,R)-cilastatin, the stereochemical requirement predicts a >100-fold loss of affinity based on the inactivity of the 1R enantiomer of the DMCP pharmacophore [1].
| Evidence Dimension | Enzyme inhibitory activity dependence on DMCP stereochemistry |
|---|---|
| Target Compound Data | 1R configuration (inverted DMCP stereocenter); activity predicted negligible |
| Comparator Or Baseline | (R,S)-Cilastatin (1S DMCP): Ki = 0.11 µM (porcine DHP-I) |
| Quantified Difference | >100-fold reduction expected (based on stereochemical requirement for 1S isomer) [1] |
| Conditions | In vitro porcine renal DHP-I enzymatic assay; resolution of enantiomers with X-ray crystallography confirmation [1] |
Why This Matters
Procurement of (R,R)-Cilastatin as a negative control or reference standard is essential for experiments requiring a stereochemically matched, biologically attenuated comparator.
- [1] Graham DW, Ashton WT, Barash L, Brown JE, Brown RD, Canning LF, Chen A, Springer JP, Rogers EF. Inhibition of the mammalian beta-lactamase renal dipeptidase (dehydropeptidase-I) by (Z)-2-(acylamino)-3-substituted-propenoic acids. J Med Chem. 1987;30(6):1074-1090. PMID:3495664. View Source
